TH588 hydrochloride

Description

Properties

IUPAC Name |

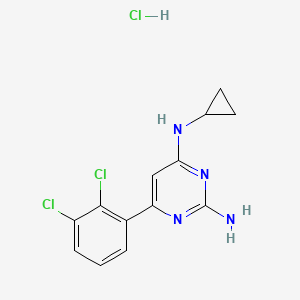

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHMEHNWFXCSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on TH588 Hydrochloride: Microtubule Dynamics and Mitotic Arrest

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH588 hydrochloride is a small molecule initially developed as a potent inhibitor of the MTH1 (MutT Homolog 1) enzyme. However, extensive research has revealed a dual mechanism of action, with its most significant anti-cancer effects stemming from its activity as a microtubule-targeting agent (MTA).[1][2][3] TH588 directly interacts with tubulin, disrupting microtubule dynamics, which leads to a cascade of cellular events culminating in mitotic arrest and, ultimately, cell death.[4] This guide provides a comprehensive technical overview of TH588's mechanism of action, its impact on microtubule-dependent processes, the signaling pathways it triggers, and detailed protocols for its experimental validation.

Introduction: The Dual-Action Profile of TH588

TH588 was first identified as a selective inhibitor of MTH1, an enzyme that sanitizes oxidized nucleotide pools to prevent their incorporation into DNA.[5][6] While it potently inhibits MTH1 with an IC50 value of approximately 5 nM, its cytotoxic effects in cancer cells are primarily attributed to a distinct, off-target activity.[5][6] A growing body of evidence demonstrates that TH588 functions as a microtubule-modulating agent, binding directly to tubulin and interfering with the assembly and function of the mitotic spindle.[7] This dual pharmacology, targeting both MTH1 and microtubules, makes TH588 a compound of significant interest in cancer research, though its microtubule-destabilizing properties are the primary driver of its efficacy.[1][8]

Mechanism of Action: Direct Inhibition of Tubulin Polymerization

TH588 exerts its anti-mitotic effects by directly interfering with microtubule polymerization. Structural studies have shown that TH588 binds to the colchicine-binding site on β-tubulin.[4][9] This interaction prevents the conformational changes required for tubulin heterodimers to assemble into microtubules.[10] The consequences of this action are twofold:

-

Inhibition of Microtubule Growth: In vitro assays confirm that TH588 inhibits tubulin polymerization in a dose-dependent manner.[8][10]

-

Disruption of Microtubule Dynamics: In living cells, TH588 rapidly reduces the mobility of microtubule plus-ends, effectively slowing down microtubule dynamics.[4][7] This disruption occurs within minutes of administration, indicating a direct mechanism that does not require new transcription or translation.[7]

This interference with the fundamental process of microtubule assembly leads to profound defects in the mitotic spindle, a structure essential for accurate chromosome segregation during cell division.[7]

Cellular Impact: Mitotic Arrest and Spindle Assembly Checkpoint Activation

The disruption of the mitotic spindle by TH588 triggers a critical cell cycle surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[1][11]

-

Spindle Disruption: TH588-treated cells exhibit disorganized mitotic spindles, characterized by a failure of duplicated centrosomes to separate properly and an inability of chromosomes to congress at the metaphase plate.[4][7]

-

SAC Activation: The presence of improperly attached kinetochores activates the SAC, which halts the cell cycle in mitosis.[1][4] This prevents the onset of anaphase, providing time for the cell to correct errors. This mitotic arrest is a hallmark of microtubule-targeting agents.

-

Prolonged Mitosis: The arrest induced by TH588 is sustained and concentration-dependent.[7] This prolonged state of mitotic arrest can lead to several cell fates, including mitotic catastrophe, apoptosis, or mitotic slippage, which can result in aneuploid daughter cells.[4] The ultimate outcome is often cell death, contributing to the compound's anti-cancer properties.[2][4]

Key Signaling Pathways and Cellular Fates

The sustained mitotic arrest initiated by TH588 activates downstream signaling pathways that determine the cell's fate.

-

The Mitotic Surveillance Pathway: Prolonged mitosis activates a USP28-p53-dependent pathway.[7][12] This pathway acts as a surveillance mechanism that prevents cells that have experienced mitotic errors from re-entering the cell cycle, often by inducing a G1 arrest.[7][12]

-

Induction of Oxidative Stress: Mitotic arrest is associated with an increase in reactive oxygen species (ROS).[1][11] This elevated ROS can oxidize the nucleotide pool. While TH588 also inhibits MTH1, the primary driver of toxicity is the mitotic disruption. However, the combination of increased ROS and inhibited MTH1 may contribute to the accumulation of oxidized nucleotides in DNA during events like mitotic DNA synthesis.[1]

-

Apoptosis: Ultimately, cells that cannot resolve the mitotic arrest are eliminated through apoptosis, a programmed cell death pathway.[9][13]

Below is a diagram illustrating the core mechanism of TH588 leading to mitotic arrest.

Caption: TH588 binds to β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of TH588 hydrochloride from various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of TH588

| Target / Cell Line | Cancer Type | IC50 Value | Reference(s) |

| MTH1 Enzyme | - | ~5 nM | [5][6] |

| U2OS | Osteosarcoma | 1.38 µM | [14] |

| HeLa | Cervical Cancer | 0.83 µM | [14] |

| MDA-MB-231 | Breast Cancer | 1.03 µM | [14] |

| MCF-7 | Breast Cancer | 1.08 µM | [14] |

| SW480 | Colorectal Cancer | 1.72 µM | [14] |

| SW620 | Colorectal Cancer | 0.8 µM | [14] |

Table 2: Effects of TH588 on Mitosis in U2OS Cells

| Treatment | Duration of Mitosis (Median) | Outcome | Reference(s) |

| DMSO (Control) | ~45 minutes | Normal Division | [4] |

| 5 µM TH588 | >240 minutes | Mitotic Arrest, Cell Death, or Erroneous Division | [4] |

| 10 µM TH588 | Significantly prolonged vs. control | Mitotic Arrest | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TH588 on microtubule dynamics and mitotic progression.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of TH588 on tubulin assembly into microtubules using a turbidimetry-based approach.

-

Reagents: Purified tubulin protein, GTP, tubulin polymerization buffer, TH588 hydrochloride stock solution, DMSO (vehicle control), positive/negative controls (e.g., Taxol, Nocodazole).

-

Preparation: Reconstitute purified tubulin in polymerization buffer on ice. Prepare serial dilutions of TH588 and control compounds in polymerization buffer.

-

Procedure:

-

Pipette the compound dilutions into a pre-chilled 96-well plate.

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.

-

-

Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of TH588-treated samples to the DMSO control to determine the inhibitory effect.[4][10]

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network and mitotic spindle morphology in cells treated with TH588.

-

Cell Culture: Plate cells (e.g., U2OS, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of TH588 or DMSO for the specified duration.

-

Fixation:

-

Wash cells gently with 1X PBS.

-

Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.[15]

-

-

Permeabilization:

-

Wash the fixed cells three times with 1X PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[7]

-

-

Blocking:

-

Wash three times with 1X PBS.

-

Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA or 5% goat serum in PBST) for 1 hour at room temperature.[16]

-

-

Antibody Incubation:

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash three times with PBST (PBS + 0.1% Tween-20).

-

Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[17]

-

-

Mounting:

-

Wash three times with PBST.

-

Perform a final wash with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.[7]

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Western Blotting for Mitotic Proteins

This technique is used to quantify changes in the levels or post-translational modifications of proteins involved in mitosis (e.g., Phospho-Histone H3, a marker of mitotic cells).

-

Lysate Preparation:

-

Treat cells with TH588 as required.

-

Wash cells with ice-cold PBS and scrape them into an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][11]

-

Incubate the suspension on ice for 30 minutes with occasional vortexing.[11]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation:

-

Normalize protein amounts for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[18]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody (e.g., anti-Phospho-Histone H3 (Ser10), anti-cleaved PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

The workflow for characterizing TH588 is visualized below.

Caption: Experimental workflow for characterizing the anti-mitotic effects of TH588.

Logical Relationships of TH588's Dual Action

While the microtubule-targeting activity of TH588 is the primary driver of its cytotoxicity, its MTH1 inhibition represents a secondary, concurrent mechanism. The relationship between these actions and the resulting cellular stress is complex.

Caption: Logical relationship between TH588's dual actions and resulting cellular fates.

Conclusion

TH588 hydrochloride is a compelling anti-cancer agent whose efficacy is predominantly driven by its function as a microtubule destabilizer. By inhibiting tubulin polymerization, it disrupts mitotic spindle formation, activates the spindle assembly checkpoint, and induces a prolonged mitotic arrest. This arrest triggers downstream pathways leading to cell death, making TH588 an effective cytotoxic agent against a range of cancer cell lines. While its MTH1 inhibitory activity is notable, the microtubule-targeting mechanism is the critical component of its anti-proliferative effects. This technical guide provides the foundational knowledge and experimental framework for researchers and drug developers to further investigate and harness the therapeutic potential of TH588.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Protocol – Mitophenome [mitophenome.org]

TH588 Hydrochloride: A Technical Guide to Chemical Properties and DMSO Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH588 hydrochloride is a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, a critical component of the cellular machinery that sanitizes oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA.[] Due to the reliance of cancer cells on MTH1 to cope with high levels of reactive oxygen species (ROS) and subsequent oxidative stress, TH588 has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the chemical properties of TH588 hydrochloride, its solubility in dimethyl sulfoxide (DMSO), and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

TH588 hydrochloride is a white to light brown powder.[2] Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃Cl₃N₄ | [][3] |

| Molecular Weight | 331.63 g/mol | [][3] |

| CAS Number | 1640282-30-9 | [][3] |

| Appearance | Solid powder | [][3] |

| Purity | ≥98% (HPLC) | [2] |

| IUPAC Name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | [3] |

| SMILES | Cl.Nc1nc(NC2CC2)cc(n1)-c1cccc(Cl)c1Cl | [4] |

| InChI Key | FBHMEHNWFXCSKE-UHFFFAOYSA-N | [3] |

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecules for in vitro and in vivo studies. The solubility of TH588 hydrochloride in DMSO is a critical parameter for experimental design.

| Concentration | Conditions | Reference |

| 5 mg/mL | Clear solution, may require warming | [2][5] |

| 10 mM | In DMSO | [6] |

| 59 mg/mL (199.88 mM) | Fresh DMSO recommended as moisture can reduce solubility | [7][8] |

| 16 mg/mL (54.21 mM) | May require sonication and warming; hygroscopic nature of DMSO can impact solubility | |

| 20 mg/mL | In DMSO | [9] |

Note: It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as the solvent is hygroscopic and absorbed moisture can lead to precipitation of the compound. Gentle warming and sonication can aid in the dissolution process.

Experimental Protocols

Determination of Solubility in DMSO

This protocol outlines a general method for determining the solubility of TH588 hydrochloride in DMSO.

Materials:

-

TH588 hydrochloride powder

-

Anhydrous DMSO

-

Vortex mixer

-

Water bath or heat block

-

Calibrated analytical balance

-

Microcentrifuge tubes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of TH588 hydrochloride (e.g., 10 mg) and place it into a microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the solid does not fully dissolve, incrementally add small, known volumes of DMSO, vortexing thoroughly after each addition until the solution is clear. Gentle warming (e.g., to 37°C) can be applied to aid dissolution.

-

If the solid dissolves completely, add more TH588 hydrochloride in small, known increments until a persistent solid phase is observed, indicating a saturated solution.

-

-

Equilibration:

-

Incubate the saturated solution at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect a known volume of the supernatant.

-

Determine the concentration of TH588 hydrochloride in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of TH588 hydrochloride.

Materials:

-

TH588 hydrochloride sample

-

HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of TH588 hydrochloride in a suitable solvent (e.g., DMSO or the mobile phase) at a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Method:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of TH588 hydrochloride (e.g., 297 nm).[9]

-

Injection Volume: 5-10 µL

-

-

Data Analysis:

-

Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Signaling Pathways and Mechanisms of Action

TH588 primarily targets MTH1, but it also exhibits off-target effects on microtubule dynamics, contributing to its anticancer activity.

MTH1 Inhibition and DNA Damage

In cancer cells, elevated levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1 sanitizes this oxidized dNTP pool, preventing its incorporation into DNA. Inhibition of MTH1 by TH588 allows for the incorporation of damaged nucleotides during DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: MTH1 inhibition by TH588 leads to the incorporation of oxidized dNTPs into DNA.

Microtubule Dynamics and Mitotic Arrest

Recent studies have revealed that TH588 also functions as a microtubule-modulating agent.[10][11][12] It disrupts microtubule dynamics, leading to a prolonged mitotic arrest. This effect is independent of its MTH1 inhibitory activity and contributes significantly to its cytotoxic effects in cancer cells.[10][11][12]

Caption: TH588 disrupts microtubule dynamics, leading to mitotic arrest and cell death.

Experimental Workflows

Immunofluorescence Staining of Microtubules

This workflow describes a general procedure for visualizing the effects of TH588 on the microtubule network in cultured cells.

References

- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorbyt.com [biorbyt.com]

- 5. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 6. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

TH588 Hydrochloride: A Technical Guide for Research in BRAF Mutated Melanoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic melanoma, particularly cases harboring activating mutations in the BRAF kinase, presents a significant therapeutic challenge. While targeted therapies like BRAF and MEK inhibitors have improved patient outcomes, the development of resistance is a major limitation.[1][2] This has spurred research into alternative therapeutic strategies that exploit other vulnerabilities of cancer cells. One such vulnerability is the increased oxidative stress inherent in many cancer cells. TH588 hydrochloride, a potent and selective inhibitor of the MTH1 enzyme, has emerged as a promising agent in this context.[3][4] This technical guide provides an in-depth overview of TH588, its mechanism of action, preclinical data in melanoma models, and detailed experimental protocols for its investigation.

The Role of BRAF in Melanoma and the Rationale for MTH1 Inhibition

Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution.[5][6] This mutation leads to constitutive activation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway, driving uncontrolled cell proliferation and survival.[6][7] While BRAF inhibitors like vemurafenib and dabrafenib are effective, resistance often develops through reactivation of the MAPK pathway or activation of parallel signaling cascades like the PI3K/AKT pathway.[8][9]

A common feature of cancer cells, including those with BRAF mutations, is a state of elevated reactive oxygen species (ROS) and dysfunctional redox regulation.[3][10] This increased oxidative stress damages not only DNA but also the free pool of deoxyribonucleotide triphosphates (dNTPs), leading to the formation of oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP.[11] Normal cells have mechanisms to prevent the incorporation of these damaged nucleotides into DNA. The MTH1 (MutT Homolog 1, also known as NUDT1) enzyme plays a crucial role in this "sanitation" of the dNTP pool by hydrolyzing oxidized dNTPs.[3][11] Cancer cells, due to their high levels of oxidative stress, are particularly dependent on MTH1 to prevent the incorporation of these damaged bases, which would otherwise lead to DNA damage and cell death.[4][12] This dependency makes MTH1 an attractive therapeutic target in cancer.

Mechanism of Action of TH588 Hydrochloride

TH588 is a first-in-class small molecule inhibitor that potently and selectively targets the MTH1 enzyme.[3][4] Its mechanism of action is centered on the inhibition of dNTP pool sanitation, leading to the selective killing of cancer cells.

-

Inhibition of MTH1: TH588 binds to the active site of the MTH1 protein, inhibiting its enzymatic activity.[3][4]

-

Incorporation of Oxidized Nucleotides: In the absence of functional MTH1, oxidized dNTPs (e.g., 8-oxo-dGTP) accumulate in the nucleotide pool and are subsequently incorporated into DNA during replication.[3][11]

-

DNA Damage and Cell Death: The presence of oxidized bases in the DNA leads to DNA damage, replication stress, and ultimately, cell death.[10][13] This can trigger an ATM-p53-mediated DNA damage response.[14]

-

Mitotic Disruption: Beyond its role as an MTH1 inhibitor, TH588 has also been shown to act as a microtubule-modulating agent.[15][16] It can disrupt mitotic spindles, prolong mitosis, and activate the mitotic surveillance pathway, further contributing to its anti-cancer effects.[16]

Preclinical Data of TH588 in Melanoma Models

Preclinical studies have demonstrated the efficacy of TH588 in various cancer models, including those for melanoma. The sensitivity of melanoma cells to TH588 has been correlated with endogenous ROS levels.[17]

In Vitro Efficacy

TH588 has shown potent cytotoxic effects against a range of cancer cell lines while being less toxic to normal or immortalized cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U2OS | Osteosarcoma | 1.38 | [18] |

| HeLa | Cervical Cancer | 0.83 | [18] |

| MDA-MB-231 | Breast Cancer | 1.03 | [18] |

| MCF-7 | Breast Cancer | 1.08 | [18] |

| SW480 | Colon Cancer | 1.72 | [18] |

| SW620 | Colon Cancer | 0.8 | [18] |

| Various | Cancer Cell Lines | 2.48 - 6.37 | [17] |

Note: Specific IC50 values for BRAF mutated melanoma cell lines were not detailed in the provided search results, but the general efficacy against cancer cells is established.

In Vivo Efficacy

In vivo studies using xenograft models have validated the anti-tumor activity of TH588.

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| SW480 | Colorectal | 30 mg/kg; s.c.; daily | Reduced tumor growth | [14][18] |

| Patient-derived (BRAF V600E) | Melanoma | 30 mg/kg; s.c. | Reduced tumor growth rate | [14] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate TH588, based on standard laboratory practices and information inferred from the search results.

Cell Viability Assay

This protocol is used to determine the concentration of TH588 that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of TH588 hydrochloride in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.

Western Blotting for MTH1 Target Engagement and DNA Damage

This protocol is used to assess the effect of TH588 on protein expression.

-

Cell Lysis: Treat melanoma cells with TH588 for the desired time (e.g., 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-MTH1, anti-phospho-Histone H2A.X (a marker of DNA double-strand breaks), anti-cleaved PARP (a marker of apoptosis), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for 8-oxo-dG Incorporation

This protocol visualizes the incorporation of oxidized nucleotides into DNA.

-

Cell Culture: Grow melanoma cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with a sublethal concentration of TH588 for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Staining: Block with 1% BSA in PBS. Incubate with a primary antibody against 8-oxo-dG.

-

Visualization: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.

Combination Strategies for BRAF Mutated Melanoma

Given that BRAF inhibitors lead to resistance, combining TH588 with agents targeting the MAPK pathway is a rational approach. The combination of a BRAF inhibitor (e.g., dabrafenib) and a MEK inhibitor (e.g., trametinib) is now standard of care for BRAF-mutated melanoma.[1][2] Adding TH588 to this regimen could provide a multi-pronged attack.

-

Rationale: BRAF/MEK inhibition blocks the primary oncogenic signaling pathway, while TH588 exploits the cancer cell's reliance on MTH1 for survival under oxidative stress. This dual targeting could delay or overcome resistance.

Pharmacokinetic Properties

A bioanalytical method for determining TH588 in mouse plasma has been developed and validated, providing key pharmacokinetic parameters.[19]

| Parameter | Value | Administration Route | Reference |

| Half-life (T1/2) | ≤ 3.5 hours | Various | [19] |

| Max Concentration (Cmax) | 0.82 - 338 µM | Various | [19] |

| Plasma Recovery | 61 - 91% | N/A | [19] |

| Matrix Effects | -3% to +2% | N/A | [19] |

Note: The wide range in Cmax reflects different administration routes and compounds (TH588 and its analogue TH287) tested in the study.

Challenges and Future Directions

While TH588 shows promise, some studies have questioned whether its anti-cancer effects are solely due to MTH1 inhibition, suggesting potential off-target effects, such as microtubule modulation.[16][17] Further research is needed to fully elucidate its complete mechanism of action. The development of next-generation MTH1 inhibitors, such as TH1579 (Karonudib), which has better oral availability and pharmacokinetic properties, is also underway.[20]

Future research should focus on:

-

Identifying predictive biomarkers for sensitivity to TH588.

-

Conducting preclinical studies of TH588 in combination with BRAF/MEK inhibitors in BRAF inhibitor-resistant melanoma models.

-

Further investigating the role of TH588's off-target effects in its overall anti-cancer activity.

Conclusion

TH588 hydrochloride represents a novel therapeutic strategy for cancers characterized by high oxidative stress, such as BRAF-mutated melanoma. By inhibiting the MTH1 enzyme, TH588 leads to the incorporation of damaged nucleotides into DNA, causing selective cancer cell death. Its dual action as a microtubule-disrupting agent may also contribute to its efficacy. The preclinical data are encouraging and provide a strong rationale for further investigation, particularly in combination with existing targeted therapies, to overcome resistance and improve outcomes for patients with advanced melanoma.

References

- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Targeting BRAF in advanced melanoma: a first step towards manageable disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Development and validation of method for TH588 and TH287, potent MTH1 inhibitors and new anti-cancer agents, for pharmacokinetic studies in mice plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

TH588 Hydrochloride: A Technical Guide to its Role in Oxidative DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH588 hydrochloride is a first-in-class small molecule inhibitor with a dual mechanism of action targeting both MutT Homologue 1 (MTH1) and tubulin polymerization. This technical guide provides an in-depth analysis of TH588's role in the induction of oxidative DNA damage and the subsequent cellular repair responses, with a particular focus on its implications for cancer therapy. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction: The MTH1 Target and the Emergence of TH588

Cancer cells are characterized by a state of elevated oxidative stress, leading to an increased production of reactive oxygen species (ROS).[1][2][3] This heightened ROS environment can damage the free nucleotide pool, resulting in the formation of oxidized deoxynucleoside triphosphates (dNTPs) such as 8-oxo-dGTP and 2-OH-dATP.[1][4][5] The MTH1 (NUDT1) protein plays a crucial role in sanitizing this oxidized dNTP pool by hydrolyzing these damaged nucleotides, thereby preventing their incorporation into DNA during replication and repair.[1][2][4][5][6] This "house-cleaning" function of MTH1 is often upregulated in cancer cells, making it a promising therapeutic target. The inhibition of MTH1 is hypothesized to lead to the accumulation of oxidized dNTPs, their subsequent incorporation into DNA, and ultimately, DNA damage and cancer cell death.[5][7][8]

TH588 hydrochloride emerged as a potent and selective inhibitor of MTH1.[2][6] However, further research has revealed a more complex mechanism of action, highlighting its dual role as both an MTH1 inhibitor and a microtubule-destabilizing agent.[1][9][10] This dual activity is central to its cytotoxic effects on cancer cells.

Mechanism of Action: A Two-Pronged Attack

The anti-cancer activity of TH588 is not solely dependent on its MTH1 inhibitory function but rather a synergistic combination of two distinct cellular effects:

-

Inhibition of Tubulin Polymerization and Mitotic Arrest: TH588 directly interferes with microtubule dynamics by inhibiting tubulin polymerization.[1][10] This disruption of the mitotic spindle apparatus leads to a prolonged arrest of cells in mitosis.[1][9][10] This mitotic arrest is a critical event, as it has been shown to independently increase the intracellular levels of ROS.[1][4]

-

MTH1 Inhibition and Incorporation of Oxidized Nucleotides: In the presence of elevated ROS, the free nucleotide pool becomes increasingly oxidized. With MTH1 activity inhibited by TH588, the cell's ability to sanitize this pool is compromised. Consequently, oxidized nucleotides, primarily 8-oxo-dGTP, are incorporated into the DNA during mitotic DNA synthesis, a process that can occur during prolonged mitotic arrest.[1][4][10] The incorporation of 8-oxodG into DNA leads to DNA strand breaks and the activation of DNA damage response pathways, ultimately triggering cell death.[2]

This dual mechanism suggests that the efficacy of TH588 is context-dependent, requiring both mitotic arrest to generate ROS and MTH1 inhibition to allow the toxic incorporation of oxidized nucleotides. Some studies have even suggested that the cytotoxicity of TH588 is more closely linked to its effect on microtubules than its MTH1 inhibition, a topic of ongoing research and debate.[9]

Signaling Pathway Diagram

Caption: Mechanism of action of TH588 hydrochloride.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of TH588 hydrochloride from various published studies.

Table 1: In Vitro MTH1 Inhibition and Cellular Cytotoxicity of TH588

| Cell Line | Cancer Type | MTH1 IC₅₀ (nM) | Cellular IC₅₀ (µM) | Citation(s) |

| SW480 | Colorectal Carcinoma | 5 | 2.48 - 6.37 | [2][6] |

| U2OS | Osteosarcoma | 5 | 2.48 - 6.37 | [2][6] |

| Panc-1 | Pancreatic Cancer | Not Reported | ~5 | [2][6] |

| MIAPaCa-2 | Pancreatic Cancer | Not Reported | ~4 | [2][6] |

Note: Cellular IC₅₀ values can vary depending on the assay conditions and duration of treatment.

Table 2: Effect of TH588 on Oxidative DNA Damage and Mitotic Progression

| Experiment | Cell Line | Treatment Conditions | Outcome | Citation(s) |

| Modified Comet Assay (for 8-oxodG) | U2OS | 1 µM TH588 for 24 hours | Significant increase in OGG1-dependent comet tail moment, indicating increased genomic 8-oxodG. | [1][4] |

| Immunofluorescence (for 8-oxodG) | MIAPaCa-2 | 2 µM TH588 + PEITC | Cooperative induction of 8-oxo-deoxyguanine in nuclei. | [2] |

| Immunofluorescence (for γH2AX) | MIAPaCa-2 | 2 µM TH588 + PEITC | Cooperative induction of γH2AX foci, a marker of DNA double-strand breaks. | [2] |

| Live Cell Imaging (Mitotic Duration) | U2OS | 10 µM TH588 | Prolonged mitotic arrest. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TH588.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of TH588 on cancer cell lines and to calculate the IC₅₀ value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

TH588 hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of TH588 in complete medium.

-

Remove the medium from the wells and add 100 µL of the TH588 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Modified Comet Assay for 8-oxodG Detection

This assay quantifies the level of oxidative DNA damage in the form of 8-oxoguanine.

Materials:

-

Cells treated with TH588 and control cells

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

8-oxoguanine DNA glycosylase (OGG1) enzyme and reaction buffer

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest and resuspend treated and control cells in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of molten low melting point agarose (at 37°C).

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Wash the slides three times with OGG1 reaction buffer.

-

Incubate the slides with OGG1 enzyme in reaction buffer (or buffer alone as a control) for 30-60 minutes at 37°C in a humidified chamber.

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides, neutralize them with neutralization buffer, and stain the DNA.

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. The increase in tail moment in the OGG1-treated samples compared to the buffer-only control reflects the level of 8-oxodG.

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

TH588 treatment and control media

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.

-

Treat the cells with TH588 or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of TH588 on the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

TH588 hydrochloride

-

Positive control (e.g., nocodazole or colchicine)

-

Negative control (DMSO)

-

A spectrophotometer with temperature control capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute the purified tubulin in cold polymerization buffer.

-

Prepare a reaction mixture containing tubulin and GTP in a 96-well plate.

-

Add TH588 at various concentrations, a positive control, and a negative control to the respective wells.

-

Incubate the plate at 37°C to initiate tubulin polymerization.

-

Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance versus time to generate polymerization curves and compare the effect of TH588 to the controls.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing TH588's Effect on Oxidative DNA Damage

Caption: Workflow for evaluating TH588-induced oxidative DNA damage.

Logical Relationship of TH588's Dual Action Leading to Cell Death

Caption: Logical flow of TH588's dual mechanism to induce cancer cell death.

Conclusion and Future Directions

TH588 hydrochloride represents a fascinating class of anti-cancer compounds with a dual mechanism of action that exploits the inherent oxidative stress of cancer cells. Its ability to induce mitotic arrest, elevate ROS, and simultaneously inhibit the MTH1-mediated sanitization of the dNTP pool leads to the accumulation of catastrophic oxidative DNA damage. While the relative contributions of its MTH1 inhibitory and microtubule-disrupting activities to its overall cytotoxicity are still under investigation, it is clear that this dual-pronged attack is highly effective in killing cancer cells.

Future research should focus on further elucidating the precise molecular interplay between mitotic arrest, ROS production, and MTH1 inhibition. Identifying biomarkers that can predict sensitivity to TH588 and similar compounds will be crucial for its clinical development. Furthermore, exploring combination therapies, for instance with other DNA damaging agents or inhibitors of DNA repair pathways, could unlock the full therapeutic potential of targeting oxidative DNA damage in cancer. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding and application of TH588 and other MTH1 inhibitors.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neb.com [neb.com]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

Visualizing Microtubule Disruption by TH588: An Immunofluorescence Protocol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for visualizing the disruption of microtubule networks in cultured cells treated with TH588, a dual MTH1 and microtubule-targeting agent. The protocol outlines the immunofluorescence staining of α-tubulin to allow for the qualitative and quantitative analysis of microtubule integrity. Additionally, this note summarizes the mechanism of action of TH588, its impact on mitotic progression, and the subsequent activation of the USP28-p53 signaling pathway.

Introduction

TH588 is a small molecule inhibitor initially developed as a potent and selective inhibitor of the MTH1 (NUDT1) enzyme, which is involved in preventing the incorporation of oxidized nucleotides into DNA.[1][2] However, further studies have revealed that TH588 also functions as a microtubule-targeting agent, a property that significantly contributes to its anticancer effects.[3][4][5] TH588 has been shown to inhibit tubulin polymerization in a dose-dependent manner, leading to the disruption of the microtubule cytoskeleton, mitotic spindle defects, and ultimately, cell cycle arrest and apoptosis.[3][6]

Immunofluorescence microscopy is a powerful technique to visualize the effects of compounds like TH588 on the intricate network of microtubules within cells. By using antibodies specific to tubulin subunits, researchers can observe changes in microtubule organization, density, and the morphology of the mitotic spindle. This application note provides a comprehensive protocol for immunofluorescence staining of α-tubulin in cells treated with TH588, enabling the assessment of its microtubule-disrupting activity.

Mechanism of Action

TH588 exerts its cytotoxic effects through a dual mechanism. While it inhibits MTH1, its potent anti-cancer properties are also largely attributed to its ability to interfere with microtubule dynamics.[3] TH588 binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the formation and function of the mitotic spindle.[1] This disruption of microtubule dynamics leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint (SAC).[5] Prolonged mitotic arrest triggers a USP28-p53 signaling pathway, a mitotic surveillance pathway, which ultimately leads to a G1 cell cycle arrest or apoptosis.[3][7]

Data Presentation

The following table summarizes the quantitative effects of TH588 on mitotic progression in U2OS cells after 6 hours of treatment.

| Treatment | Mitotic Arrest | Anaphase with Uncongressed Chromosomes | Cell Death |

| DMSO (Control) | 0% | 0% | 0% |

| TH588 (5 µM) | 73.47% | 14.26% | 8.16% |

| [Data extracted from a study by Rajendraprasad et al. (2021) in U2OS cells.][1] |

Experimental Protocols

This protocol is a general guideline for immunofluorescence staining of α-tubulin in adherent cell lines treated with TH588. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Adherent cells (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Glass coverslips (sterile)

-

6-well or 12-well plates

-

TH588 stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS (freshly prepared)

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Sterilize glass coverslips and place one in each well of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-adhered.

-

-

TH588 Treatment:

-

Prepare serial dilutions of TH588 in cell culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO).

-

Remove the old medium from the wells and add the medium containing the different concentrations of TH588 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

-

Fixation:

-

Carefully aspirate the treatment medium.

-

Wash the cells twice with PBS.

-

Add enough 4% PFA solution to cover the coverslips and fix the cells for 15 minutes at room temperature.

-

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add the permeabilization solution (0.1% Triton X-100 in PBS) to each well.

-

Incubate for 10 minutes at room temperature.

-

Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer (1% BSA in PBS) to each well.

-

Incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in blocking buffer at the manufacturer's recommended dilution.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer. Protect from light from this point onwards.

-

Aspirate the last wash and add the diluted secondary antibody solution to each coverslip.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining:

-

Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each in the dark.

-

Add DAPI solution (diluted in PBS) and incubate for 5 minutes at room temperature in the dark.

-

Aspirate the DAPI solution and wash the coverslips twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Briefly dip the coverslips in distilled water to remove salt crystals.

-

Place a drop of antifade mounting medium onto a clean microscope slide.

-

Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

-

Capture images of the microtubule network and nuclear morphology in both control and TH588-treated cells.

-

Visualizations

Caption: Experimental workflow for immunofluorescence staining.

Caption: TH588-induced signaling pathway.

References

- 1. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle [mdpi.com]

- 2. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regulation of p53 by the mitotic surveillance/stopwatch pathway: implications in neurodevelopment and cancer [frontiersin.org]

Application Notes and Protocols: In Vivo Xenograft Model Using TH588 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH588 hydrochloride is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as Nudix hydrolase 1 (NUDT1).[1][2] MTH1 plays a crucial role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP.[1] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides.[2] By inhibiting MTH1, TH588 allows for the incorporation of these damaged nucleotides into DNA, resulting in DNA damage, cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2][3] This targeted approach makes TH588 a promising candidate for cancer therapy.

These application notes provide a detailed protocol for utilizing TH588 hydrochloride in a subcutaneous SW480 human colorectal cancer xenograft model in immunodeficient mice.

Mechanism of Action of TH588 Hydrochloride

TH588 hydrochloride's primary mechanism of action is the inhibition of the MTH1 enzyme. In cancer cells with high levels of ROS, this inhibition leads to a cascade of events culminating in apoptosis. There is also evidence to suggest that TH588 may have off-target effects, including the modulation of microtubule dynamics, which can also contribute to its anti-cancer properties by inducing mitotic arrest.[3]

Data Presentation

The following table represents illustrative data on the anti-tumor efficacy of TH588 hydrochloride in an SW480 xenograft model. The data is based on findings that TH588 at a dose of 30 mg/kg administered subcutaneously reduces tumor growth.[1]

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |

| Vehicle Control | 100 ± 10.5 | 250 ± 25.2 | 550 ± 50.8 | 900 ± 85.3 | 1500 ± 140.1 |

| TH588 (30 mg/kg) | 100 ± 10.2 | 180 ± 18.9 | 300 ± 31.5 | 450 ± 47.3 | 600 ± 63.2 |

Values are represented as mean tumor volume ± standard error of the mean (SEM). This is representative data; actual results may vary.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: SW480 human colorectal adenocarcinoma cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting:

-

Grow SW480 cells to 80-90% confluency.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Detach the cells using a 0.25% Trypsin-EDTA solution.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

-

Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS (or HBSS) and Matrigel on ice.

-

Animal Model and Husbandry

-

Animal Strain: Female athymic nude mice (NU/NU), 6-8 weeks old.

-

Housing: House mice in sterile conditions, such as individually ventilated cages (IVCs), with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

In Vivo Xenograft Implantation and TH588 Hydrochloride Treatment

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Shave a small area on the right flank of each mouse.

-

Inject 100 µL of the cell suspension (containing 5 x 10⁶ SW480 cells) subcutaneously into the shaved flank.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

TH588 Hydrochloride Formulation and Administration:

-

Formulation: To prepare a stock solution, dissolve TH588 hydrochloride in DMSO. For the working solution for subcutaneous injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

-

Dosing: Administer TH588 hydrochloride at a dose of 30 mg/kg body weight.[1]

-

Administration: Administer the formulated TH588 hydrochloride or the vehicle control subcutaneously once daily.

-

Endpoint and Data Analysis

-

Study Endpoint: Continue treatment for the specified duration (e.g., 28-35 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.[2]

-

Data Collection: Record tumor volumes and body weights twice weekly.

-

Data Analysis: Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA). The antitumor effect can be expressed as the percentage of tumor growth inhibition.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or pharmacodynamic studies).

References

Application Note: A High-Throughput Screening Protocol for the Identification of Novel TH588 Hydrochloride Analogues as MTH1 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.

Introduction MutT Homolog 1 (MTH1), a member of the Nudix phosphohydrolase superfamily, is a crucial enzyme for sanitizing the cellular nucleotide pool.[1] It functions by hydrolyzing oxidized deoxyribonucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA during replication.[2][3] Cancer cells often exhibit high levels of reactive oxygen species (ROS) and elevated oxidative stress, leading to a greater dependence on MTH1 for survival compared to normal cells.[4][5] This dependency makes MTH1 an attractive therapeutic target for cancer treatment.[2][4][6]

TH588 is a potent and selective inhibitor of MTH1, with an IC50 of 5 nM in cell-free assays.[7][8] By inhibiting MTH1, TH588 leads to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage and subsequent cell death.[7][9] This application note provides a comprehensive high-throughput screening (HTS) cascade to identify and characterize novel analogues of TH588 hydrochloride with improved potency, selectivity, and drug-like properties. The workflow progresses from a primary biochemical screen to a series of cell-based secondary assays to confirm target engagement and mechanism of action.

Screening Cascade Overview

The proposed high-throughput screening workflow is a multi-stage process designed to efficiently identify and validate potent MTH1 inhibitors from a library of TH588 analogues. The cascade begins with a highly sensitive biochemical assay to identify primary hits, followed by a series of cell-based assays to confirm on-target activity, cellular potency, and the desired downstream pharmacological effect.

Caption: High-throughput screening workflow for MTH1 inhibitors.

MTH1 Signaling Pathway in Cancer

In cancer cells, elevated ROS production increases the oxidation of nucleotides like dGTP to 8-oxo-dGTP. MTH1 typically hydrolyzes 8-oxo-dGTP to the harmless 8-oxo-dGMP. Inhibition of MTH1 allows 8-oxo-dGTP to be incorporated into DNA, leading to DNA damage, activation of the DNA damage response (DDR), and ultimately, apoptosis.

Caption: Mechanism of action for MTH1 inhibitors in cancer cells.

Experimental Protocols

Primary Screen: Biochemical MTH1 Activity Assay

This assay quantitatively measures the enzymatic activity of MTH1 using a sensitive luminescence-based method with a chimeric ATP-releasing guanine oxidation (ARGO) probe.[3][10] MTH1 cleaves the probe, releasing ATP, which is then detected by luciferase.

Materials:

-

Recombinant human MTH1 protein

-

ARGO probe

-

Luciferase/Luciferin reagent

-

Assay Buffer: 50 mM Tris-HCl (pH 7.9), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

TH588 Analogue Library (10 mM in DMSO)

-

Positive Control: TH588 hydrochloride (10 µM)

-

Negative Control: DMSO

-

White, solid-bottom 384-well assay plates

-

Acoustic liquid handler (e.g., Echo 550) and bulk reagent dispenser (e.g., MultiFlo FX)

-

Plate reader with luminescence detection capabilities

Protocol:

-

Using an acoustic liquid handler, dispense 20 nL of compounds from the TH588 analogue library, positive control, or negative control into the 384-well assay plates. This results in a final assay concentration of 10 µM.[11]

-

Prepare a 2X MTH1 enzyme solution (e.g., 2 nM) in cold Assay Buffer. Add 10 µL of this solution to each well.

-

Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Prepare a 2X ARGO probe solution (e.g., 80 µM) in Assay Buffer. Add 10 µL of this solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 20 µL of the luciferase/luciferin reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes in the dark.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive (0% activity) and negative (100% activity) controls. A Z' factor > 0.5 indicates a robust assay.[11] Compounds showing >50% inhibition are considered primary hits and are selected for dose-response analysis to determine their IC50 values.

Secondary Assay 1: Cell Viability

This assay assesses the cytotoxic or cytostatic effect of hit compounds on a cancer cell line known to be dependent on MTH1, such as the U2OS osteosarcoma cell line.[8][9]

Materials:

-

U2OS cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Hit compounds from the primary screen

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

White, clear-bottom 384-well cell culture plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection

Protocol:

-

Seed U2OS cells into 384-well plates at a density of 1,000 cells/well in 40 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).

-

Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.1%.

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.[9]

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated controls (100% viability) and calculate the EC50 value for each compound using a non-linear regression curve fit.

Secondary Assay 2: Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) confirms that hit compounds bind to MTH1 within the intact cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

U2OS cells

-

PBS and lysis buffer with protease inhibitors

-

Hit compounds

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western Blot or ELISA reagents for MTH1 detection

Protocol:

-

Culture U2OS cells to ~80% confluency.

-

Harvest the cells and resuspend them in culture medium containing either the test compound (e.g., 20 µM) or DMSO vehicle.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with PBS to remove unbound compound.

-

Resuspend the cell pellet in lysis buffer and aliquot the lysate into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble MTH1 remaining at each temperature using Western Blot or an MTH1-specific ELISA.

-

Data Analysis: Plot the percentage of soluble MTH1 against temperature for both compound-treated and DMSO-treated samples. A positive hit will show a rightward shift in the melting curve, indicating target stabilization.

Secondary Assay 3: DNA Damage Response (γH2AX Foci Formation)

This immunofluorescence assay visualizes the formation of γH2AX foci, a key marker of DNA double-strand breaks, to confirm that MTH1 inhibition by the hit compounds leads to DNA damage.[9]

Materials:

-

U2OS cells

-

Hit compounds

-

Positive control (e.g., Etoposide)

-

Black, clear-bottom 96-well imaging plates

-

Paraformaldehyde (PFA) and Triton X-100 for fixation and permeabilization

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

High-content imaging system

Protocol:

-

Seed U2OS cells onto imaging plates and allow them to adhere overnight.

-

Treat cells with hit compounds (e.g., at their 2x EC50 concentration) or controls for 24-48 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary γH2AX antibody overnight at 4°C.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash the plates and add PBS for imaging.

-

Acquire images using a high-content imaging system.

-

Data Analysis: Use automated image analysis software to quantify the number of γH2AX foci per nucleus. A significant increase in foci count compared to DMSO-treated cells indicates the induction of DNA damage.

Data Presentation

Quantitative data from the screening cascade should be summarized in a structured table to facilitate the comparison of compounds and the selection of lead candidates for further development.

| Compound ID | Primary Screen (% Inhibition @ 10µM) | Biochemical IC50 (nM) | Cell Viability EC50 (µM, U2OS) | Target Engagement (CETSA ΔTm, °C) | DNA Damage (γH2AX Foci/Nucleus) |

| TH588 | 98.6 | 5.1 | 1.38 | +5.2 | 25.4 |

| Analogue-001 | 99.2 | 2.3 | 0.85 | +6.1 | 30.1 |

| Analogue-002 | 95.4 | 8.9 | 2.10 | +4.8 | 22.8 |

| Analogue-003 | 75.1 | 150.2 | 18.5 | +1.5 | 5.6 |

| Analogue-004 | 92.8 | 12.5 | > 30 | Not Detected | 2.1 |

Table Caption: Representative data summary for TH588 and hypothetical analogues. Promising leads (e.g., Analogue-001) show high potency in both biochemical and cellular assays, confirm target engagement, and induce the desired downstream DNA damage response. Analogue-004 may represent a compound with poor cell permeability or off-target biochemical activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 3. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes and Protocols: Live-cell Imaging of Mitotic Progression with TH588 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

TH588 hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both the MTH1 enzyme and tubulin polymerization.[1][2][3][4] This dual activity makes it a valuable tool for cancer research, particularly for studying mitotic progression and cell fate. By inhibiting MTH1, TH588 prevents the sanitization of the oxidized dNTP pool, leading to the incorporation of damaged nucleotides like 8-oxodGTP into DNA during mitotic replication.[1][2][3] Concurrently, its modulation of microtubule dynamics disrupts spindle formation, causing a prolonged mitotic arrest.[4][5][6][7] This prolonged mitosis allows for the accumulation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately leading to mitotic catastrophe and cell death in cancer cells.[1][2]

These application notes provide a comprehensive guide for utilizing TH588 hydrochloride in live-cell imaging studies to monitor and quantify the effects on mitotic progression.

Data Presentation

Quantitative Data Summary

The following table summarizes the reported IC50 values of TH588 hydrochloride in various cancer cell lines, providing a reference for determining appropriate concentrations for your experiments.